Tri-o-tolyl Borate

描述

Contextualization of Organoboron Compounds and Borate (B1201080) Esters

Organoboron compounds, which feature a carbon-boron bond, have been a cornerstone of organic synthesis for over a century. publish.csiro.auacs.org Their unique electronic structure, characterized by an electron-deficient boron atom, imparts valuable reactivity that has been harnessed in a multitude of chemical transformations. acs.orgrsc.org This has led to the development of crucial synthetic tools like hydroboration and the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. publish.csiro.auacs.org The field of organoboron chemistry is diverse, encompassing boranes, boronic acids, boronic esters, and borate esters, among others. acs.org

Borate esters, with the general formula B(OR)₃, are a subclass of organoboron compounds typically formed through the condensation reaction of boric acid and an alcohol. wikipedia.org They are recognized for their utility as reagents and intermediates in organic synthesis. publish.csiro.auwikipedia.org For instance, trimethyl borate serves as a precursor to boronic esters used in Suzuki couplings. wikipedia.org While some borate esters exhibit significant Lewis acidity, the acidity of orthoborate esters is generally considered to be relatively low. wikipedia.org The versatility of borate esters is further highlighted by their role as catalysts in reactions like amide formation, offering efficient and more sustainable synthetic routes. nih.govthieme.de

Significance of Tri-o-tolyl Borate within Organoboron Chemistry

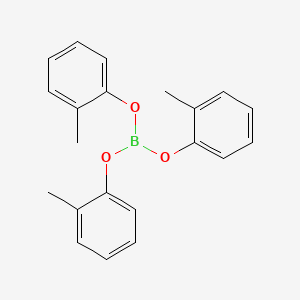

This compound, also known as tris(2-methylphenyl) borate, is a specific borate ester with the chemical formula C₂₁H₂₁BO₃. fishersci.cacalpaclab.comscbt.com Its structure consists of a central boron atom bonded to three o-tolyl groups through oxygen atoms. uni.lunih.gov This compound is a colorless to light yellow or orange clear liquid and is soluble in organic solvents like toluene (B28343) and dichloromethane. tcichemicals.comcymitquimica.com

The significance of this compound lies in its specific applications and properties derived from its unique structure. The bulky o-tolyl groups can influence its reactivity and stability, making it a valuable reagent in certain chemical transformations. It can act as a Lewis acid, enabling its participation in coordination chemistry and catalysis. cymitquimica.com Furthermore, its distinct electronic properties make it a subject of interest in the development of materials with tailored optical and electronic characteristics. cymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | tris(2-methylphenyl) borate |

| Synonyms | Boric Acid Tri-o-cresyl Ester, Tri-o-cresyl Borate, Boric Acid Tri-o-tolyl Ester |

| CAS Number | 2665-12-5 |

| Molecular Formula | C₂₁H₂₁BO₃ |

| Molecular Weight | 332.21 g/mol |

| Appearance | Colorless to Light yellow to Light orange clear liquid |

| Boiling Point | 386 °C |

| Purity | >98.0% (T) |

Data sourced from multiple chemical suppliers. fishersci.cacalpaclab.comtcichemicals.com

Historical Development and Evolution of Research on this compound

The study of organoboron compounds dates back to the 19th century, with significant advancements in the 20th century, including the discovery of boranes by Alfred Stock between 1912 and 1936 and the subsequent development of hydroboration chemistry. acs.org While the broader field of borate esters has a long history, specific research on this compound has evolved with the increasing demand for specialized reagents in organic synthesis.

Early research likely focused on its synthesis and basic characterization. The standard method for preparing borate esters involves the reaction of boric acid with the corresponding alcohol, in this case, o-cresol (B1677501), often with a dehydrating agent. wikipedia.org Over time, as the understanding of organoboron chemistry deepened, the potential applications of specific borate esters like this compound in more complex synthetic methodologies came into focus. The development of advanced analytical techniques has also played a crucial role in characterizing its properties and understanding its reactivity in various chemical environments.

Overview of Key Research Domains and Scholarly Contributions

Research involving this compound and related compounds spans several key domains within chemistry. A significant area of application is in catalysis and organic synthesis. For instance, borate esters, in general, have been demonstrated to be effective catalysts for amide bond formation, a fundamental transformation in organic and medicinal chemistry. nih.govthieme.de

While direct research articles focusing solely on this compound are not abundant, its utility can be inferred from the broader context of borate ester and organoboron chemistry. The steric bulk of the o-tolyl groups in this compound suggests its potential use in reactions where stereoselectivity is crucial. The tolyl group itself is a common substituent in ligands for transition metal catalysis, such as in tri(o-tolyl)phosphine, which has been used in highly efficient Suzuki coupling reactions. researchgate.netrsc.org This points to the potential for this compound to be used in similar contexts, either as a reagent or as a precursor to other catalytically active species.

Furthermore, the general class of organic triol borate salts has been investigated for their utility as stable and highly active reagents in organic synthesis reactions, including carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation reactions. google.com This highlights the ongoing exploration of borate derivatives for novel applications in synthetic chemistry. The unique electronic properties of aryl borates also make them candidates for investigation in materials science for the development of new materials with specific optical and electronic functions. cymitquimica.com

属性

IUPAC Name |

tris(2-methylphenyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BO3/c1-16-10-4-7-13-19(16)23-22(24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMBXAOPKJNOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=CC=C1C)(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949113 | |

| Record name | Tris(2-methylphenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2665-12-5, 26248-41-9 | |

| Record name | Tris(2-methylphenyl) borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2665-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-o-tolyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002665125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), tris(methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-o-cresyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tris(methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-methylphenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritolyl orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri-o-tolyl Borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri-o-tolyl borate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAK6M643K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Tri O Tolyl Borate

Advanced Synthetic Approaches to Tri-o-tolyl Borate (B1201080)

The synthesis of tri-o-tolyl borate can be achieved through several advanced synthetic strategies, each with its own set of advantages and challenges. These methods range from classical esterification reactions to more modern organometallic and green chemistry approaches.

Direct Esterification and Transesterification Reactions

Direct esterification of boric acid with o-cresol (B1677501) represents a fundamental approach to the synthesis of this compound. This reaction typically involves heating the reactants, often in the presence of a dehydrating agent or a catalyst to drive the equilibrium towards the product by removing the water formed during the reaction. A common method involves the azeotropic removal of water using a suitable solvent like toluene (B28343) or xylene.

In a typical procedure, boric acid and o-cresol are refluxed in a solvent that forms an azeotrope with water. The water is continuously removed using a Dean-Stark apparatus, thereby shifting the reaction equilibrium towards the formation of the borate ester. The reaction can be catalyzed by strong acids, but in many cases, the reaction proceeds simply by heating the reactants.

Transesterification is another viable route for the synthesis of this compound. This method involves the reaction of a more volatile borate ester, such as trimethyl borate or triisopropyl borate, with o-cresol. google.comgoogle.com The equilibrium is driven forward by the removal of the more volatile alcohol (methanol or isopropanol) by distillation. The steric hindrance of the o-tolyl group can make this reaction more challenging compared to the synthesis of less hindered aryl borates, often requiring higher temperatures and longer reaction times.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Boric acid, o-cresol | Azeotropic dehydration (Toluene) | This compound | Moderate to Good | researchgate.net |

| Trimethyl borate, o-cresol | Heat, distillation of methanol | This compound | Variable | borates.today |

| Triisopropyl borate, o-cresol | Heat, distillation of isopropanol | This compound | Good | chembk.comorgsyn.org |

Organometallic Routes to Aryl Borates

Organometallic routes offer a powerful alternative for the synthesis of this compound, especially when high purity is required. These methods typically involve the reaction of an organometallic reagent derived from an ortho-halotoluene with a borate ester.

The Grignard reaction is a widely used organometallic method. google.com In this approach, o-tolylmagnesium bromide is prepared by reacting 2-bromotoluene (B146081) with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). lookchem.comsigmaaldrich.com This Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent multiple additions of the Grignard reagent to the boron center. chembk.comgoogle.com Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the desired this compound and minimize the formation of byproducts like o-tolylboronic acid or tetra-o-tolylborate. google.com

Similarly, organolithium reagents can be employed. o-Tolyllithium can be generated by reacting 2-bromotoluene or 2-chlorotoluene (B165313) with a strong organolithium base like n-butyllithium or by direct lithiation. The subsequent reaction with a trialkyl borate follows a similar pathway to the Grignard route. google.comgoogleapis.com The high reactivity of organolithium reagents necessitates strict anhydrous conditions and low temperatures to achieve good selectivity. google.com

| Organometallic Reagent | Borate Ester | Solvent | Key Conditions | Product | Reference |

| o-Tolylmagnesium bromide | Trimethyl borate | THF | Low temperature (-78 °C to 0 °C) | This compound | chembk.comgoogle.com |

| o-Tolylmagnesium bromide | Triisopropyl borate | Diethyl ether | Reflux, then hydrolysis | o-Tolylboronic acid (intermediate) | chembk.com |

| o-Tolyllithium | Triisopropyl borate | THF/Hexane | Low temperature | This compound | google.comgoogleapis.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of borate esters to reduce environmental impact and improve efficiency. For the synthesis of this compound and related compounds, several green approaches have been explored.

Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify product isolation. For direct esterification, a solvent-free approach involves heating a mixture of boric acid and o-cresol, with the continuous removal of water under vacuum. chemistrydocs.com This method is atom-economical but may require higher temperatures.

Ionic Liquids: Ionic liquids (ILs) are being investigated as green reaction media for various organic transformations, including esterification. mdpi.com Acidic ionic liquids can act as both the solvent and the catalyst for the esterification of boric acid with alcohols and phenols. google.comresearchgate.netresearchgate.netacs.org The use of ILs can lead to milder reaction conditions, easier product separation, and the potential for catalyst recycling.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. acs.org The microwave-assisted synthesis of borate esters can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. google.comorganic-chemistry.org This technique is particularly beneficial for sterically hindered substrates where conventional methods are slow.

Precursor Chemistry and Derivatization Strategies

This compound is not only a target molecule but also a valuable precursor for the synthesis of other important organoboron compounds, particularly boronic acids and their derivatives.

This compound as a Precursor to Boronic Acids and Esters

One of the primary applications of this compound is in the preparation of o-tolylboronic acid and its esters. Hydrolysis of this compound, typically under acidic conditions, yields o-tolylboronic acid. chembk.com This reaction is often the final step in a multi-step synthesis of the boronic acid starting from o-cresol.

Furthermore, transesterification of this compound with diols, such as pinacol (B44631) or ethylene (B1197577) glycol, can be used to synthesize the corresponding boronic esters. lookchem.com These esters are often more stable and easier to handle than the free boronic acids and are widely used in cross-coupling reactions like the Suzuki-Miyaura coupling.

Synthesis of Related Ortho-Substituted Aryl Borates

The synthetic methodologies described for this compound can be extended to prepare a variety of other ortho-substituted aryl borates. By starting with different ortho-substituted phenols, a range of sterically hindered aryl borates can be synthesized using direct esterification or transesterification methods.

Moreover, the organometallic routes provide a versatile platform for introducing various ortho-substituents. By using appropriately substituted aryl Grignard or organolithium reagents, a wide array of ortho-substituted aryl borates can be prepared. The synthesis of sterically hindered boronic esters is an active area of research due to their importance in constructing complex organic molecules. rsc.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Tri O Tolyl Borate

Lewis Acidity and Coordination Chemistry of Tri-o-tolyl Borate (B1201080)

As a triaryl borate, tri-o-tolyl borate exhibits Lewis acidic character, stemming from the vacant p-orbital on the three-coordinate boron atom. researchgate.net This allows it to accept electron pairs from Lewis bases, forming adducts and coordination complexes. cymitquimica.comresearchgate.net The study of these interactions provides insight into the fundamental principles of its reactivity.

Interactions with Diverse Lewis Bases and Ligands

This compound has been shown to interact with a variety of Lewis bases. These interactions are fundamental to its role in catalysis and synthesis. For instance, its interaction with phosphines, such as tri(o-tolyl)phosphine, is a key aspect of its application in coordination chemistry. lookchem.com The formation of adducts with Lewis bases like amines and phosphines can be characterized to understand the nature of the coordination. acs.orgresearchgate.net

The interaction of boranes with Lewis bases can be quantified using methods like the Gutmann-Beckett method, which provides a measure of Lewis acidity. cardiff.ac.uk This method relies on the change in the ³¹P NMR signal of a probe molecule, such as triethylphosphine (B1216732) oxide (Et₃PO), upon adduct formation. cardiff.ac.uk The greater the shift, the stronger the Lewis acid.

Formation and Characterization of Adducts and Coordination Complexes

The formation of adducts between this compound and Lewis bases leads to a change in the coordination environment of the boron atom from trigonal planar to tetrahedral. These adducts can be characterized using various spectroscopic techniques, including NMR spectroscopy. For example, the formation of an adduct with a phosphine (B1218219) would result in changes in both the ¹¹B and ³¹P NMR spectra.

Copper(I) complexes involving poly(1,2,4-triazolyl)borate ligands and tri-organophosphines, including those with tolyl substituents, have been synthesized and characterized. rsc.orgpsu.edu These studies reveal that the coordination sphere of the copper atom can vary, forming either discrete mononuclear complexes or one-dimensional polynuclear structures. rsc.orgpsu.edu The stability of these complexes in solution can be affected by steric hindrance, sometimes leading to the dissociation of ligands. rsc.org

Influence of Steric and Electronic Factors on Lewis Acidity

The Lewis acidity of triarylboranes is tunable by altering the steric and electronic properties of the aryl substituents. cardiff.ac.uknih.gov The ortho-methyl groups on the tolyl rings in this compound introduce significant steric bulk around the boron center. This steric hindrance can influence the approach of Lewis bases and affect the stability of the resulting adducts. kent.ac.uk

Fundamental Reaction Mechanisms

The reactivity of this compound is centered around the electrophilic nature of the boron atom. This allows for several fundamental reaction mechanisms to take place, including nucleophilic additions and rearrangements.

Nucleophilic Additions to the Boron Center

The electron-deficient boron atom in this compound is susceptible to attack by nucleophiles. researchgate.net This is a fundamental step in many reactions involving organoboron compounds. The addition of a nucleophile to the boron center results in the formation of a tetracoordinate borate species. acs.org

This process is central to the utility of organoboron compounds in cross-coupling reactions, where the transfer of an organic group from boron to a transition metal is a key step. rsc.org The nucleophilicity of the borate can be enhanced by the choice of chelating groups on the boron atom. rsc.org For example, the reaction of a magnesium diboranate with organic nitriles is driven by the basicity of the nitrile, which coordinates to the magnesium and becomes more susceptible to intramolecular nucleophilic attack. rsc.org

Migratory Insertions and Metalate Shifts

Migratory insertion is a key reaction type in organometallic chemistry where two adjacent ligands on a metal center combine. wikipedia.org This can involve the insertion of an unsaturated molecule, like an alkene or carbon monoxide, into a metal-ligand bond. libretexts.org While not directly involving this compound in its free form, its derivatives can participate in related "metalate shift" reactions.

In these reactions, an organic group migrates from a tetracoordinate borate to a metal center. nih.gov For example, a 1,2-metalate rearrangement has been observed in indole-derived borate complexes, where an alkyl group migrates from boron to a tethered palladium(allyl) complex. nih.gov The stereochemical outcome of such reactions can be influenced by the ligands present on the metal. nih.gov For instance, in a palladium-catalyzed reaction, the use of a less bulky ligand like tri(o-tolyl)phosphine favored a 1,3-migration, while a bulkier ligand led to a 1,2-migration. nih.gov

These metalate shifts are crucial in various catalytic cycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. google.com

Hydrolytic Stability and Pathways of Boron-Oxygen Bond Cleavage

This compound, as a member of the borate ester family, is characterized by Boron-Oxygen-Carbon (B-O-C) linkages rather than direct Boron-Carbon (B-C) bonds. Consequently, its degradation pathway in aqueous environments involves the cleavage of the Boron-Oxygen bond.

The hydrolytic stability of borate esters is generally low due to the intrinsic properties of the boron atom. In this compound, the boron atom is sp² hybridized, resulting in a trigonal planar geometry and a vacant p-orbital. researchgate.net This electron deficiency makes the boron center a Lewis acid and highly susceptible to nucleophilic attack by water. researchgate.netresearchgate.net

The hydrolysis mechanism proceeds via the coordination of a water molecule to the electrophilic boron center. This forms a tetracoordinate, tetrahedral intermediate. Subsequently, the B-O bond cleaves, leading to the protonation of the departing aryloxide group to form o-cresol (B1677501) and boric acid as the final products. While steric hindrance from the bulky ortho-tolyl groups can offer some kinetic stability compared to simpler alkyl borates, the compound is still fundamentally prone to decomposition in the presence of moisture. researchgate.netrsc.org

Table 1: Mechanistic Steps of this compound Hydrolysis

| Step | Description | Intermediate/Products |

| 1. Nucleophilic Attack | A water molecule acts as a nucleophile, attacking the electron-deficient boron atom of the borate ester. | Formation of a tetracoordinate boron intermediate. |

| 2. B-O Bond Cleavage | The unstable intermediate undergoes cleavage of a boron-oxygen bond. | Release of an o-tolyloxide anion and a di(o-tolyl)borinic acid species. |

| 3. Proton Transfer | A proton is transferred from the coordinated water (or hydronium ion) to the tolyloxide anion. | Formation of o-cresol. |

| 4. Repetition | The process repeats for the remaining two B-O bonds. | Final products: Boric acid and three molecules of o-cresol. |

Reactivity with Organic and Inorganic Substrates

The reactivity of this compound is dominated by the Lewis acidic character of its central boron atom. This allows it to interact with a variety of electron-rich substrates.

Triaryl borates are recognized as Lewis acids, although generally weaker than their triarylborane counterparts. cardiff.ac.uknih.gov Quinones are organic compounds containing conjugated diketone structures, where the oxygen atoms possess lone pairs of electrons, rendering them Lewis basic sites.

The reaction between this compound and a quinone is expected to proceed through a Lewis acid-base interaction. The electron-deficient boron atom would coordinate to one of the carbonyl oxygen atoms of the quinone. This interaction would polarize the carbonyl group, potentially activating the quinone for subsequent reactions. Specific research detailing the isolation of such adducts or subsequent reactivity for this compound itself is not prominent in the literature, which has more extensively covered the reactions of quinones with more reactive diborane (B8814927) species. researchgate.net

Table 2: Postulated Interaction with Quinones

| Reactant 1 | Reactant 2 | Interaction Type | Postulated Product |

| This compound | 1,4-Benzoquinone | Lewis Acid-Base Interaction | A Lewis adduct where a carbonyl oxygen of the quinone is coordinated to the boron atom. |

Organic azides are compounds with the functional group R-N₃. The nitrogen atoms in the azide (B81097) group have lone pairs, allowing them to act as nucleophiles or Lewis bases. nih.govmasterorganicchemistry.com Given the Lewis acidic nature of this compound, an interaction with an organic azide is plausible.

The reaction would likely involve the coordination of one of the nitrogen atoms of the azide to the boron center. This would form a transient Lewis acid-base adduct. The subsequent fate of this adduct has not been specifically documented for this compound. In broader boron chemistry, reactions with azides can lead to various outcomes, including the formation of iminoboranes or heterocyclic systems, often with the expulsion of dinitrogen gas, particularly with more reactive boranes or under thermal/photolytic conditions. researchgate.netnih.gov However, for a relatively stable borate ester, the interaction may not proceed beyond the initial adduct formation under standard conditions.

Table 3: Postulated Interaction with Organic Azides

| Reactant 1 | Reactant 2 | Interaction Type | Postulated Intermediate |

| This compound | Phenyl Azide | Lewis Acid-Base Interaction | A Lewis adduct with a B-N bond formed between the boron atom and a nitrogen atom of the azide. |

The activation of small, stable molecules such as carbon monoxide (CO) and dihydrogen (H₂) typically requires reagents with specific electronic features, such as the combination of empty and filled orbitals found in transition metals or the unquenched, sterically hindered reactivity of Frustrated Lewis Pairs (FLPs). d-nb.info

This compound, as a simple tricoordinate borate ester, lacks the necessary electronic properties to react with H₂ or CO under normal conditions. d-nb.info The boron center is Lewis acidic, but it does not possess available non-bonding electrons to engage in the π-backbonding that is crucial for binding CO. Similarly, it is not sufficiently reactive to cleave the strong H-H bond in dihydrogen. While highly electrophilic boranes can activate H₂ in an FLP context, borate esters are significantly less Lewis acidic and are not suitable for this type of reactivity. d-nb.infocardiff.ac.uk The extensive research on the reactivity of boron compounds with H₂ and CO has focused on highly reactive species like diboranes, borylenes, or specific boranes used in FLPs. researchgate.netacs.org

Table 4: Summary of Reactivity Exploration with Small Molecules

| Small Molecule | Expected Reactivity with this compound | Rationale |

| Carbon Monoxide (CO) | No significant reaction | The boron center lacks the necessary d-orbitals or filled p-orbitals for π-backbonding to stabilize a CO adduct. |

| **Dihydrogen (H₂) ** | No significant reaction | Insufficient Lewis acidity and lack of a cooperative Lewis base in an FLP configuration to facilitate H-H bond cleavage. |

Catalytic Applications of Tri O Tolyl Borate in Advanced Organic Synthesis

Tri-o-tolyl Borate (B1201080) as a Reagent in Carbon-Carbon Bond Formation

Tri-o-tolyl borate, and related organoboron compounds, are pivotal in forming carbon-carbon (C-C) bonds. These reagents offer stability and reactivity profiles that are advantageous for several synthetic methodologies.

Role in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura type reactions indirectly, via boronic acid precursors)

While not always a direct participant, this compound serves as a crucial precursor to o-tolylboronic acid, a key component in the widely-used Suzuki-Miyaura cross-coupling reaction. Borate esters are often more stable and easier to handle than their corresponding boronic acids. In the reaction mixture, the borate ester can be hydrolyzed to the active boronic acid, which then participates in the catalytic cycle.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The base plays a critical role in activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.

The use of stable borate precursors like this compound is particularly beneficial in complex syntheses, including catalyst transfer polymerization (CTP) to create conjugated polymers. Triolborate monomers, for instance, have been successfully employed in the synthesis of polyfluorenes through Suzuki-Miyaura CTP, demonstrating the utility of this class of reagents in materials science.

Table 1: Illustrative Suzuki-Miyaura Coupling using Boronic Acid Derived from this compound This table illustrates the general application. Specific yields for this compound were not available.

| Aryl Halide/Triflate | Boronic Acid (from this compound) | Catalyst/Ligand | Product |

|---|---|---|---|

| 4-Bromoanisole | o-tolylboronic acid | Pd(PPh₃)₄ | 2-Methyl-4'-methoxybiphenyl |

| 1-Iodonaphthalene | o-tolylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | 1-(o-tolyl)naphthalene |

| Phenyl triflate | o-tolylboronic acid | Pd(OAc)₂ / SPhos | 2-Methylbiphenyl |

Applications in Addition Reactions for C-C Linkages

Organotriol borate salts are effective reagents in addition reactions that form new C-C bonds. A notable application is the rhodium-catalyzed 1,4-addition (or conjugate addition) of organoboron reagents to α,β-unsaturated carbonyl compounds. In these reactions, the organic group from the borate is transferred to the β-position of an activated alkene.

The process involves the formation of a tetracoordinated "ate" complex, which enhances the nucleophilicity of the tolyl group, making it capable of adding to electron-deficient double bonds. These reactions are highly valuable for their ability to construct new carbon skeletons under relatively mild conditions.

Table 2: Representative Addition Reactions with Aryl Borates This table is representative of the reactivity of aryl borates in addition reactions.

| Substrate | Boron Reagent | Catalyst | Product Type |

|---|---|---|---|

| Methyl vinyl ketone | Potassium heteroaryltriolborate | [Rh(acac)(coe)₂] | β-Aryl ketone |

| Cyclohexenone | Sodium trihydroxy(phenyl)borate | Rh(acac)(CO)₂ | 3-Phenylcyclohexanone |

| Acrylonitrile | Potassium 2-thienyltriolborate | Rhodium catalyst | 3-(Thiophen-2-yl)propanenitrile |

Source: Based on general reactivity described in literature.

Homologation Reactions involving Borate Esters

Homologation reactions provide a method to extend a carbon chain by one carbon atom. The Matteson homologation is a powerful stereocontrolled reaction involving boronic esters. The reaction proceeds through the addition of a lithiated halomethane (like LiCHCl₂) to a boronic ester, such as an ester derived from this compound.

This addition forms a tetravalent boronate "ate" complex. This intermediate then undergoes a spontaneous, stereospecific 1,2-migration of the tolyl group from the boron atom to the adjacent carbon, displacing the halide leaving group. The result is a new, homologated α-chloro boronic ester. This product can be used in subsequent reactions, such as a second alkylation, to create chiral centers with high diastereoselectivity, making it a valuable tool in asymmetric synthesis.

This compound in Heteroatom Bond Formation Reactions

Beyond C-C bond formation, this compound and its derivatives are instrumental in creating bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur. These transformations are fundamental in synthesizing pharmaceuticals and other fine chemicals.

Utility in Carbon-Nitrogen Bond Formation

Organotriol borate salts are effective reagents for forming carbon-nitrogen (C-N) bonds. This is often achieved through copper-catalyzed or copper-promoted cross-coupling reactions, commonly known as the Chan-Lam coupling. In this reaction, an arylboronic acid (or its ester precursor) is coupled with an N-H containing substrate, such as an amine, amide, or imide.

The use of stable borate salts can be advantageous, particularly for challenging substrates where the corresponding boronic acid might be unstable. For example, coupling reactions involving heteroarylboronic acids, which are prone to protodeboronation, can be improved by using their more stable triolborate salt counterparts. These reactions typically proceed under mild conditions, often in the presence of air, making them highly practical.

Applications in Carbon-Oxygen and Carbon-Sulfur Bond Synthesis

Similar to C-N bond formation, this compound can be used to synthesize aryl ethers and thioethers through copper-promoted Chan-Lam coupling. The reaction couples the aryl group from the borate with O-H or S-H containing compounds, such as phenols, alcohols, and thiols.

These methods provide a powerful alternative to traditional methods

Lewis Acid Catalysis Employing this compound

As an organoboron compound, this compound possesses an inherent Lewis acidic character due to the vacant p-orbital on the boron atom, which can accept electron density from donor molecules. cymitquimica.comunivaq.it This property allows it to function as a Lewis acid catalyst, activating substrates and promoting a variety of organic reactions. While the reactivity of borate esters is generally milder compared to triarylboranes or boron trihalides, their stability and handling can offer advantages in certain synthetic contexts. cymitquimica.comunivaq.it

The primary role of a Lewis acid catalyst is to coordinate with an electron-rich site in a substrate, thereby activating it towards nucleophilic attack. In the case of this compound, the boron center can interact with lone-pair-donating functional groups, such as the oxygen atom of a carbonyl group (aldehydes, ketones, esters). This coordination enhances the electrophilicity of the carbonyl carbon, facilitating reactions that might otherwise be slow or require harsher conditions.

General Mechanism of Electrophile Activation:

Coordination: The Lewis acidic boron atom of this compound reversibly coordinates to the oxygen of a carbonyl-containing electrophile.

Activation: This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon more electron-deficient and thus more susceptible to attack.

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, leading to the formation of a new chemical bond.

Catalyst Turnover: The product is released, and the this compound catalyst is regenerated to participate in another catalytic cycle.

While extensive research has focused on highly active boron-based Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), the principles of electrophile activation are broadly applicable. researchgate.net The steric bulk provided by the three ortho-methylphenyl groups in this compound can influence substrate selectivity and reaction outcomes by creating a specific chiral pocket around the active boron center.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C21H21BO3 |

| Synonyms | Tris(2-methylphenyl) borate, Boric acid tri-o-tolyl ester |

| Appearance | White to pale yellow solid |

| Key Feature | Lewis acidic boron center with sterically hindered environment |

| Potential Catalytic Role | Activation of electrophiles (e.g., carbonyls) |

Data sourced from general chemical information. cymitquimica.com

Concerted catalytic cycles often involve the simultaneous action of both an acid and a base to facilitate a transformation. While this compound is primarily a Lewis acid, it could potentially operate within a concerted mechanism in the presence of a suitable Lewis base. This concept is most prominently realized in the field of Frustrated Lewis Pairs (FLPs), where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct, allowing them to cooperatively activate small molecules. acs.org

The combination of the bulky this compound with a non-coordinating Lewis base could theoretically form an FLP capable of activating substrates for subsequent reactions. For instance, the borate would activate an electrophile while the base activates a nucleophile, creating a highly organized transition state. Although the related tri(o-tolyl)phosphine is a well-known bulky phosphine (B1218219) used in FLP chemistry, the direct application of this compound in such systems is not yet a widely documented area of research. acs.org The potential exists, however, for this compound to contribute its specific steric and electronic properties to such advanced catalytic designs.

Potential in Stereoselective and Asymmetric Catalysis (indirectly, as a component or precursor)

A significant area of modern organic synthesis is the development of catalysts that can control the stereochemical outcome of a reaction. While this compound itself is an achiral molecule, its structure provides a platform that could be modified for use in asymmetric catalysis. Its role in this field is best understood as an indirect one, primarily as a precursor to chiral catalysts or as a component that influences a chiral environment.

The synthesis of chiral borate anions that can serve as chiral counteranions in catalysis is a known strategy. d-nb.info These chiral anions create an asymmetric environment around a cationic catalyst, inducing enantioselectivity in the reaction. For example, chiral borates have been synthesized by modifying the tetrakis(pentafluorophenyl)borate (B1229283) anion with myrtanyl groups derived from (−)-β-pinene. d-nb.info

Following this logic, this compound could serve as a precursor or an analogous platform for creating chiral Lewis acids. By synthesizing the borate ester from an enantiomerically pure chiral cresol (B1669610) (a chiral methylphenol derivative), a chiral triaryl borate could be generated. This chiral borate would possess a C3-symmetric, propeller-like chiral environment that could induce stereoselectivity in Lewis acid-catalyzed reactions.

Furthermore, borate esters are common starting materials or intermediates in the synthesis of other organoboron reagents. univaq.itgoogle.com this compound could be used as a precursor to generate specific chiral borate 'ate' complexes or other tailored boron-based catalysts for stereoselective transformations, such as the palladium-catalyzed asymmetric additions of indole-derived borates to electrophiles. nih.gov

Table 2: Research Examples of Borates in Stereoselective Synthesis

| Boron Compound Type | Application | Stereochemical Outcome |

|---|---|---|

| Potassium Aryltrifluoroborates | C-glycosylation with glycals | High stereoselectivity for C-aryl glycosides rsc.org |

| Indole-derived 'ate' complexes | Pd-catalyzed addition to allyl electrophiles | Enantio- and diastereoselective C-C bond formation nih.gov |

| Chiral Borate Anions | Counteranion in Lewis acid catalysis | Potential for enantioselective Diels-Alder and Aldol reactions d-nb.info |

| α-chloroalkylboronic esters | Catalytic homologation | Generation of chiral α-chloroalkylboronic esters nih.gov |

This table illustrates the established roles of various borate compounds in stereoselective synthesis, highlighting the potential for derivatives or analogues of this compound.

Advanced Spectroscopic and Structural Characterization of Tri O Tolyl Borate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For tri-o-tolyl borate (B1201080), ¹H, ¹³C, and ¹¹B NMR spectroscopy each provide unique and complementary information regarding its structure.

While specific experimental spectra for tri-o-tolyl borate are not extensively reported in the literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar aryl borates and tolyl-containing compounds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be characterized by signals arising from the aromatic protons and the methyl protons of the three o-tolyl groups. Due to the ortho-substitution, the aromatic region would likely display complex multiplets resulting from spin-spin coupling between adjacent protons on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbons, the aromatic carbons directly bonded to oxygen, the other aromatic carbons, and the ipso-carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ~6.8 - 7.5 (multiplet) | - |

| Methyl Protons (-CH₃) | ~2.2 - 2.5 (singlet) | - |

| Aromatic Carbons (C-H) | - | ~120 - 135 |

| Aromatic Carbon (C-O) | - | ~150 - 155 |

| Aromatic Carbon (C-CH₃) | - | ~130 - 140 |

| Methyl Carbon (-CH₃) | - | ~16 - 21 |

Boron-11 NMR spectroscopy is particularly informative for characterizing boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. For this compound, the boron atom is tricoordinate, bonded to three oxygen atoms. This environment is expected to result in a single, relatively broad resonance in the ¹¹B NMR spectrum. The chemical shift for tricoordinate borate esters typically falls within a characteristic range.

Table 2: Predicted ¹¹B NMR Chemical Shift for this compound

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) | +15 to +25 ppm (relative to BF₃·OEt₂) |

| Coordination Environment | Trigonal planar (BO₃) |

The steric hindrance introduced by the ortho-methyl groups on the tolyl substituents can significantly influence the dynamic and conformational properties of this compound. This steric crowding can restrict the free rotation around the B-O and aryl-O bonds.

Variable-temperature NMR studies could potentially reveal information about these dynamic processes. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent protons or carbons, which would coalesce into broader or averaged signals at higher temperatures as the rate of rotation increases. The analysis of these temperature-dependent spectral changes can provide quantitative data on the energy barriers associated with these conformational interchanges. Such studies on sterically hindered triarylboranes have revealed propeller-like conformations in solution. elsevierpure.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The most prominent bands would be associated with the B-O and C-O stretching vibrations, as well as vibrations of the aromatic rings and the methyl groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| B-O Asymmetric Stretch | 1300 - 1400 | Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| B-O-C Bend | 650 - 800 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. The Raman spectrum of this compound would also be expected to show characteristic bands for the B-O and aromatic ring vibrations. The symmetric stretching vibrations of the B-O bonds and the aromatic rings are typically strong in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Symmetric B-O Stretch | ~800 - 900 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | ~1600 | Strong |

| Aromatic C-H Stretch | ~3050 | Medium |

Based on a comprehensive search for scientific literature and structural data, it has been determined that the specific experimental data required to fully populate the requested article sections on the advanced spectroscopic and structural characterization of this compound is not available in the public domain.

Specifically, there is no published research detailing the Ultraviolet-Visible (UV-Vis) or Fluorescence spectroscopy of this compound. Similarly, a search of crystallographic databases reveals no deposited X-ray crystal structure for this compound.

The strict requirement to focus solely on this compound and to include detailed, scientifically accurate research findings and data tables for the specified subsections cannot be met due to this absence of primary data. Generating content for these sections would necessitate speculation or the use of data from analogous but distinct compounds, which would violate the explicit instructions of the request.

Therefore, the article focusing on the "" as outlined cannot be generated at this time.

Theoretical and Computational Studies of Tri O Tolyl Borate

Quantum-Chemical Investigations Using Density Functional Theory (DFT) and Ab Initio Methods

Modern computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, offers powerful tools to investigate the fundamental properties of molecules like Tri-o-tolyl Borate (B1201080) from first principles. These methods are crucial for understanding molecular structure, stability, and reactivity where experimental data is scarce.

The three-dimensional structure of Tri-o-tolyl Borate is dominated by the steric hindrance imposed by the ortho-methyl groups on the phenyl rings. This crowding prevents the molecule from adopting a simple planar geometry around the central boron atom. Instead, it is expected to have a non-planar, propeller-like conformation.

The rotation around the B-O and O-C bonds is restricted, which can give rise to different stable conformations, or conformers. In sterically hindered triaryl systems, a specific type of stereoisomerism known as atropisomerism can occur, resulting from hindered rotation around single bonds. Computational studies on other non-symmetric triaryl-boranes have successfully used DFT methods, such as at the B3LYP-D3/6-311G(d,p) level of theory, to identify and characterize these different atropisomeric states. nih.gov

A full conformational analysis of this compound would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the tolyl groups to map the energy landscape and identify low-energy regions.

Geometry Optimization: Starting from various points on the PES, the molecular geometry is optimized to find local energy minima, which correspond to stable conformers.

Frequency Calculations: Performed on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy, which determines the relative populations of conformers at a given temperature.

The results of such an analysis would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Table 1: Illustrative Geometrical Parameters for a Hypothetical Optimized this compound Conformer Note: This table is illustrative, as specific published data for this compound is not available. The values are typical for related organoboron compounds.

| Parameter | Atom(s) Involved | Typical Value |

|---|---|---|

| Bond Length | B-O | ~1.37 Å |

| Bond Length | O-C (aryl) | ~1.40 Å |

| Bond Angle | O-B-O | ~120.0° |

| Dihedral Angle | B-O-C-C | Variable (defines propeller twist) |

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role.

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For triaryl borates, the LUMO is typically centered on the vacant p-orbital of the boron atom, which accounts for its Lewis acidic character. The HOMO is usually distributed over the π-systems of the aryl rings. Computational studies on a series of fluorinated triaryl borates using the M06-2X functional have shown how substituents dramatically influence the HOMO and LUMO energy levels and, consequently, the Lewis acidity of the borate. rsc.org Similar calculations for this compound would elucidate the electronic influence of the electron-donating methyl groups in comparison to other substituted systems.

Table 2: Representative Frontier Molecular Orbital Data for a Series of Triaryl Borates Data for fluorinated borates adapted from related studies rsc.org. The entry for this compound is hypothetical to illustrate its expected properties.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B(OPh)3 | -7.5 | -0.5 | 7.0 |

| B(O-C6H4-p-F)3 | -7.6 | -0.7 | 6.9 |

| B(O-C6H4-o-F)3 | -7.8 | -1.2 | 6.6 |

| B(O-C6F5)3 | -8.9 | -2.5 | 6.4 |

| B(O-o-tolyl)3 (Hypothetical) | -7.3 | -0.4 | 6.9 |

To gain a deeper understanding of the bonding within this compound, methods like Natural Bond Orbital (NBO) analysis are employed. NBO analysis provides a chemically intuitive picture of charge distribution and orbital interactions. For this compound, this analysis would quantify:

Natural Atomic Charges: The partial charge on each atom, particularly the boron center. A higher positive charge on the boron atom indicates greater electrophilicity and Lewis acidity.

Hyperconjugative Interactions: It would reveal stabilizing interactions, such as delocalization of electron density from the oxygen lone pairs into the empty p-orbital of the boron atom (nO → π*B). This interaction strengthens the B-O bond and gives it partial double-bond character.

Bonding Character: The analysis would detail the composition of the B-O sigma bonds and describe the nature of the interactions between the borate core and the tolyl groups.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is indispensable for mapping out the detailed mechanisms of chemical reactions, especially in catalysis where intermediates can be transient and difficult to observe experimentally.

Triaryl borates can act as catalysts in reactions like hydroboration. rsc.org Computational modeling can elucidate the entire catalytic cycle. For a reaction catalyzed by this compound, this would involve:

Reactant and Product Optimization: Calculating the energies of all starting materials and final products.

Intermediate Identification: Locating the structures and energies of any stable species that form during the reaction, such as adducts between the catalyst and substrates.

Transition State Searching: Finding the high-energy transition state structures that connect the reactants, intermediates, and products.

Reaction Profile Construction: Plotting the energy of the system along the reaction coordinate. This profile visualizes the energy barriers (activation energies) and the thermodynamics of each step in the cycle.

This comprehensive mapping provides a step-by-step understanding of how the catalyst facilitates the transformation, highlighting the rate-determining step and the role of the catalyst's structural and electronic features.

The transition state (TS) is the highest point on the energy pathway between a reactant and a product. Its structure and energy are paramount to understanding reaction kinetics. Locating a TS computationally involves finding a first-order saddle point on the potential energy surface—a structure that is a minimum in all geometric directions except for one, which corresponds to the reaction coordinate.

Solvent Effects and Environmental Influences on Reactivity

The reactivity of organoboron compounds, including this compound and its derivatives, is significantly influenced by the solvent environment. Theoretical and experimental studies on related systems demonstrate that the choice of solvent can dramatically alter catalytic performance. For instance, in certain nickel(II)-catalyzed copolymerization reactions involving borate compounds, the use of a coordinating solvent such as tetrahydrofuran (B95107) (THF) results in catalysts that are several times faster and more productive than when the reaction is conducted in a non-coordinating solvent like toluene (B28343) at room temperature. nsf.gov Computational models suggest this enhanced activity is attributable to the specific coordinating ability of THF, rather than a general solvent polarity effect. nsf.gov

Prediction and Correlation of Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and correlating the molecular properties of this compound and related organoboron compounds. These theoretical models allow for the calculation of electronic, optical, and structural characteristics that govern the material's function.

The electron transport capabilities of triarylboron compounds are fundamentally linked to their electronic structure, which can be effectively modeled using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict electron transport behavior. plos.orgresearchgate.net For materials to be efficient in electron transport, they typically require low LUMO energy levels. plos.org

A crucial factor characterizing electron transport is the electron affinity (EA), which measures the energy change when an electron is added to a neutral molecule. plos.org Theoretical calculations can determine both vertical electron affinity (VEA) and adiabatic electron affinity (AEA). In studies of structurally similar aryldimesityl boranes, DFT calculations at the B3PW91/6-311++G(d,p) level of theory have been used to predict these values. plos.org The results show a strong correlation between the electronic nature of substituents on the aryl rings and the resulting EA. Electron-withdrawing groups lower the LUMO energy, thereby increasing electron affinity, while electron-donating groups, such as the methyl groups in this compound, raise the LUMO energy and decrease electron affinity. plos.orgresearchgate.net

Materials with an AEA value higher than that of molecular oxygen (approx. 0.45 eV) are predicted to be relatively stable in their anionic (electron-accepted) state, resisting quenching by atmospheric oxygen. plos.org

Table 1: Predicted Effects of Substituents on Electron Transport Properties (Based on Aryldimesityl Borane (B79455) Analogs) This table illustrates the general trends predicted by DFT calculations on similar triarylboron systems.

| Substituent Type on Aryl Ring | Effect on LUMO Energy | Effect on Electron Affinity (EA) | Predicted Electron Transport Character |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | Increases | Decreases | Less Favorable |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Decreases | Increases | More Favorable |

Data derived from principles outlined in computational studies. plos.orgresearchgate.net

Three-coordinate organoboron compounds are of significant interest for applications in nonlinear optics. researchgate.net The vacant p-orbital on the boron atom allows it to act as a potent π-electron acceptor, which, when part of a larger conjugated system, can give rise to substantial NLO effects. plos.orgresearchgate.net

Theoretical calculations using DFT are employed to predict the NLO properties by determining the average linear polarizability (α) and the first-order hyperpolarizability (β). plos.org These values are calculated using the derivative method, which analyzes the changes in molecular energy or dipole moment in the presence of an applied electric field. plos.org

For aryldimesityl borane derivatives, which serve as a model for this compound, studies show that hyperpolarizability is strongly influenced by substituents. plos.org Electron-donating groups can enhance the NLO response. For example, substituting a phenyl ring with a dimethylamino group (–N(CH₃)₂) was found to increase the hyperpolarizability by a factor of five compared to a methyl group substitution. plos.org The NLO response (β) can be understood using a two-level model, where it is proportional to the change in dipole moment between the ground and excited states (μge) and inversely proportional to the excitation energy (Ege). plos.org

Table 2: Predicted NLO Properties Based on Computational Models of Substituted Aryldimesityl Boranes This table demonstrates trends in polarizability and hyperpolarizability based on DFT calculations of analogous compounds.

| Compound/Substituent | Calculated Average Polarizability (α) (a.u.) | Calculated First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| Dimesitylphenyl Borane | 315 | 398 |

| with -CH₃ substituent | 338 | 2125 |

| with -N(CH₃)₂ substituent | 371 | 10834 |

Values are illustrative and based on data for aryldimesityl borane derivatives to show substituent effects. plos.org

The presence of substituents at the ortho position on the phenyl rings of a molecule like this compound gives rise to the "ortho effect," where these groups exert a more significant influence on the molecule's properties than if they were at the meta or para positions. wikipedia.org This phenomenon is a combination of steric and electronic effects.

Steric Effects: The methyl groups in the ortho position are sterically bulky. This steric hindrance forces the three tolyl rings to twist out of the plane of the central BO₃ core. wikipedia.orgnumberanalytics.com This propeller-like conformation inhibits π-conjugation between the aryl rings and the boron center. wikipedia.org This structural distortion is not a flaw; in many cases, it is crucial for reactivity and stability. The steric bulk provides kinetic stabilization, shielding the electron-deficient boron atom from potential reactants. nsf.govscholaris.ca In catalysis, this well-defined three-dimensional structure can enhance stereoselectivity by creating distinct quadrants of steric bulk around the active site. researchgate.net

Electronic Effects: The methyl group is electronically a weak electron-donating group. This property influences the Lewis acidity of the boron center. While steric effects often dominate in determining the regioselectivity and structure of related catalyst systems, electronic factors can be critical in controlling other aspects of reactivity. researchgate.net In studies of other complex molecules, it has been shown that while steric hindrance from ortho substituents can be the primary determinant of hydrolytic stability, the electronic nature of these substituents still plays a clear and measurable role. nih.gov Computational modeling has proven successful in predicting how the interplay between these steric and electronic factors can be tuned to optimize catalyst performance. researchgate.net

Applications of Tri O Tolyl Borate in Materials Science and Polymer Chemistry

Utilization as a Stabilizer in Polymer Systems

Tri-o-tolyl borate (B1201080) and related triaryl borates are utilized as additives in polymer systems to improve their stability and prevent degradation. cymitquimica.com Their effectiveness stems from their inherent chemical properties, particularly their Lewis acidity and reactivity towards radical species that are responsible for polymer degradation. acs.orgacs.org

The primary stabilization mechanisms of triaryl borates involve their ability to counteract oxidative degradation, which is a major cause of polymer aging. behinpolymerco.comsafic-alcan.com This is particularly critical in processes like photopolymerization, which are often hampered by the presence of atmospheric oxygen.

One of the key mechanisms is oxygen inhibition suppression . acs.org During free-radical photopolymerization, ground-state oxygen can quench the excited-state photoinitiators or react with propagating carbon-centered radicals to form less reactive peroxy radicals, which slows or terminates the polymerization process. acs.orgresearchgate.net Triarylalkylborates, a class of compounds closely related to tri-o-tolyl borate, can mitigate this through a photoinduced electron transfer (PET) process. figshare.commdpi.com In these systems, the borate can act as an electron donor to an excited sensitizer (B1316253) dye or another component of the photoinitiator system. mdpi.com This transfer leads to the fragmentation of the borate and the generation of initiating radicals. figshare.commdpi.com The resulting borane (B79455) species (e.g., triphenylborane) can then react with oxygen or peroxyl radicals, effectively scavenging these inhibiting species and allowing the polymerization to proceed. figshare.comacs.org This process can generate boryl radicals, which are themselves a new class of photoinitiating species. researchgate.net

The Lewis acidity of the boron center is another crucial aspect of its stabilizing function. acs.orgacs.org The vacant p-orbital on the boron atom allows it to act as an electron acceptor. acs.orgresearchgate.net This property can be harnessed in various polymer formulations. For instance, in epoxy resin compositions, boric acid esters like this compound are included as compounds with Lewis acidity, which can influence the curing process and the stability of the final product. google.com The Lewis acid center can interact with and stabilize reactive intermediates or catalyze specific reactions that enhance the polymer network's integrity.

The incorporation of this compound and similar compounds as stabilizers has a direct, measurable impact on the durability and performance of polymers. By mitigating degradation, these additives extend the material's service life and help maintain its desired physical and mechanical properties. behinpolymerco.com

A significant improvement is seen in the efficiency of photopolymerization conducted in the presence of air. Research on hybrid photoinitiators containing triarylalkylborates for curing acrylate (B77674) resins demonstrated a dramatic increase in performance. Compared to a commercial initiator that resulted in only 8% retention of the cured resin film in air, a system using an oxime ester and a butyltriphenylborate achieved up to 85% retention. figshare.comacs.org This highlights the borate's effectiveness in overcoming oxygen inhibition, leading to a more completely cured and thus more durable material.

In addition to photopolymerization, borate compounds have been shown to enhance other critical performance metrics, such as flame retardancy and mechanical strength. In a study on rigid polyurethane-polyisocyanurate (PUR-PIR) foams, a synthesized borate ester, Tri[(3-chloro-2-hydroxy-1-propoxy)-1-butylene] borate (TChHPB), was used as a flame retardant. An increase in the borate content led to a significant reduction in flammability, as measured by an increase in the oxygen index (OI) and the amount of combustion residue. Simultaneously, the compressive strength of the foam was also improved. researchgate.net

| Polymer System | Borate Compound | Property Measured | Control Value | Value with Borate | Reference |

|---|---|---|---|---|---|

| Acrylate Resin | Tetrabutylammonium Butyltriphenylborate | Cured Film Retention (in air) | 8% | 85% | figshare.comacs.org |

| PUR-PIR Foam | TChHPB (1.00 eq) | Oxygen Index (OI) [%] | 21.5 | 24.2 | researchgate.net |

| PUR-PIR Foam | TChHPB (1.00 eq) | Compressive Strength (σM) [kPa] | 265 | 346 | researchgate.net |

Development of Advanced Materials with Tailored Properties

The unique electronic structure of this compound and other triarylboranes makes them valuable building blocks for advanced materials with precisely controlled optical and electronic properties. cymitquimica.com The key feature is the electron-deficient sp²-hybridized boron atom with a vacant p-orbital, which can engage in pπ-π* conjugation with adjacent π-systems. acs.orgmdpi.com This makes the triarylborane moiety a potent electron acceptor, a property that is fundamental to the design of many optoelectronic materials. mdpi.comresearchgate.net

Triarylboranes are extensively used to create donor-π-acceptor (D-π-A) molecules that exhibit interesting photophysical phenomena, such as strong fluorescence and nonlinear optical (NLO) activity. researchgate.netplos.org In these systems, the electron-accepting boryl group is connected to an electron-donating group (like an amine) through a π-conjugated bridge. acs.org This architecture facilitates an intramolecular charge-transfer (ICT) upon photoexcitation, which is often associated with strong light emission. acs.orgcapes.gov.br

The optical properties, such as the emission color and quantum yield, can be finely tuned by modifying the molecular structure. researchgate.net For example, by changing the electron-donating groups or the conjugated spacer in triarylborane-based systems, emissions covering the entire visible spectrum from blue to deep red have been achieved. mdpi.com The bulky o-tolyl groups in this compound can provide steric protection to the boron center, enhancing the stability of the molecule without completely disrupting the electronic conjugation that gives rise to these optical properties. mdpi.com Borate-based crystals, particularly those containing BO₃ triangles, are a significant class of NLO materials used for frequency conversion in lasers. samaterials.commdpi.com

| Triarylborane-Based System | Key Structural Feature | Emission Max (λem) | Emission Color | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 3-Boryl-2,2′-bithiophene (82) | H-substituted terminal | 477 nm | Blue | 0.98 (in THF) | mdpi.com |

| 3-Boryl-2,2′-bithiophene (84) | NPh₂-substituted terminal | 562 nm | Yellow-Green | 0.99 (in THF) | mdpi.com |

| 3-Boryl-2,2′-bithiophene (87) | Dicyanovinyl-substituted terminal | 660 nm | Deep Red | 0.45 (in THF) | mdpi.com |

| Pyridyl figshare.comresearchgate.netacs.orgthiadiazole-functionalized Triarylborane (33) | A-π-A' structure | 578 nm | Orange | 0.12 (in solid state) | mdpi.com |

The strong electron-accepting nature of the dimesitylboryl group and other triarylboranes makes them excellent electron-transport materials (ETMs) for use in organic electronic devices, most notably organic light-emitting diodes (OLEDs). mdpi.comrsc.org A material's ability to transport electrons is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Triarylboranes possess low-lying LUMOs, which facilitates the injection of electrons from the cathode and their transport through the organic layer. mdpi.com

Theoretical and experimental studies have shown that the electronic properties can be systematically engineered. For instance, in a series of aryldimesityl borane derivatives, electron-releasing substituents were found to increase the LUMO energy, while electron-withdrawing substituents decreased it, allowing for precise control over the material's electron-transport character. researchgate.net This tunability is critical for optimizing device performance by matching the energy levels of adjacent layers to ensure efficient charge injection and transport. nih.gov Materials containing dipyridylphenyl moieties have demonstrated high electron mobility, on the order of 1.0 × 10⁻⁴ cm²V⁻¹s⁻¹, a key parameter for efficient ETMs. researchgate.net The integration of triarylboranes into host materials for phosphorescent OLEDs has also been explored, where their ambipolar nature (ability to transport both holes and electrons) is advantageous. mdpi.com

| Material Type / Name | Key Property | Reported Value | Application | Reference |

|---|---|---|---|---|

| Aryldimesityl Boranes | LUMO Energy Range | -2.19 eV to -3.22 eV | Tunable ETMs | researchgate.net |

| Dipyridylphenyl-based ETM | Electron Mobility | 1.0 x 10⁻⁴ cm²V⁻¹s⁻¹ | OLED ETM | researchgate.net |

| Triarylborane-based Polymers | LUMO Energy | Low-lying | OLED ETM / Emitter | mdpi.com |

| Ambipolar Host (Mes₂B-containing) | Charge Transport | Balanced hole/electron transport | Phosphorescent OLED Host | mdpi.com |

Integration into Functional Materials

Beyond its role as a simple additive, this compound and its structural analogues can be integrated as core components of functional materials, creating systems with responsive or catalytic properties.

One notable application is in one-component epoxy resin compositions . google.com In these formulations, a boric acid ester like this compound can be included as a latent Lewis acid catalyst or co-curing agent. google.comgoogle.com This allows for the creation of stable, storable resin systems that cure upon heating, which is highly desirable for adhesives, sealants, and coating materials in the electronics and automotive industries. google.com

Borate esters are also used to create dynamic and responsive polymer networks . For example, a composite material made of a rigid polypyrrole (PPy) matrix with an interpenetrating, flexible polyol-borate network has been developed as a water-responsive actuator. nih.gov The borate ester crosslinks within the network are sensitive to water, hydrolyzing and reforming upon water sorption and desorption. This dynamic bonding leads to changes in the material's mechanical properties, causing it to deform and recover in response to changes in environmental humidity, mimicking the action of a muscle. nih.gov

Furthermore, by incorporating triarylborane moieties into a polymer backbone, it is possible to create recyclable catalysts . Researchers have used Ring-Opening Metathesis Polymerization (ROMP) to create polymers containing triarylborane units. nsf.gov These polymer-supported boranes retain their Lewis acidity and can be used as recyclable organocatalysts for chemical transformations, combining the benefits of homogeneous catalysis with the ease of separation of heterogeneous catalysts. nsf.gov

Boron-Containing Architectures for Photonic Applications

The incorporation of tri-coordinate boron atoms, such as the one in this compound, into polymeric structures is a key strategy for developing materials with advanced photonic and optoelectronic properties. mdpi.com These materials are foundational to devices like organic light-emitting diodes (OLEDs) and nonlinear optical emitters. mdpi.com The effectiveness of these boron-containing architectures stems from the inherent Lewis acidity and the vacant p-orbital on the sp²-hybridized boron atom. mdpi.comresearchgate.net